Ero6QR3jjl

Description

Contextual Significance of Polyunsaturated Alcohols in Organic Chemistry and Natural Products Research

Polyunsaturated alcohols play crucial roles in organic chemistry as versatile building blocks and synthetic intermediates. The presence of both alkene functionalities and a hydroxyl group allows for a variety of chemical transformations, including oxidation, reduction, addition reactions, and participation in coupling reactions, enabling the synthesis of more complex molecules libretexts.org. Their stereochemistry, particularly the configuration of the double bonds (E or Z), is often critical and a key aspect studied in synthetic methodologies researchgate.net.

In natural products research, polyunsaturated alcohols are frequently encountered as components of biologically active molecules. They can be derived from fatty acids through enzymatic oxidation and subsequent reduction researchgate.netcleaninginstitute.org. These compounds, and their oxidized counterparts (oxylipins), are known to function as signaling molecules in various organisms, including plants and insects researchgate.net. For instance, some polyunsaturated fatty acids and their derivatives are recognized for their potential biological activities, such as antioxidant effects uio.no. Very-long-chain n-3 polyunsaturated fatty acids, which contain alcohol-like structures within their glycerol (B35011) esters in fats, are fundamental to human health and have been studied for their roles in the central nervous system and inflammatory responses mdpi.combiomedpharmajournal.orgbiomol.plnih.gov. The structural diversity of polyunsaturated alcohols found in nature underscores their importance in ecological interactions and biological processes researchgate.netresearchgate.netplos.orgmdpi.comresearchgate.net.

Overview of the Current Academic Research Landscape Pertaining to (2E,5E)-undeca-2,5-dien-1-ol

Academic research concerning (2E,5E)-undeca-2,5-dien-1-ol specifically appears within the broader context of studies on polyunsaturated compounds, their synthesis, and natural occurrences. The compound is cataloged in chemical databases, providing fundamental information about its structure and properties nih.gov. Its specific (2E,5E) stereochemistry distinguishes it from other undecadien-1-ol isomers, such as those with (2E,4E) or (2Z,4Z) configurations, which have been explored in areas like fragrance chemistry thegoodscentscompany.comthegoodscentscompany.comgoogle.com.

Research efforts have touched upon the synthesis of undecadienyl phosphonates, which are structurally related to undecadienols and serve as intermediates in the synthesis of natural products umich.edu. While not focusing exclusively on (2E,5E)-undeca-2,5-dien-1-ol, these studies highlight synthetic strategies that could potentially be adapted for the preparation of this specific isomer. The compound has also been identified as a component in extracts from natural sources, such as Artemisia Judaica, indicating its presence in the plant kingdom ekb.eg. Furthermore, it has been mentioned in patent literature, suggesting potential applications or synthetic routes being explored in industrial contexts google.com. Regulatory documents related to flavorings also list various undecadienols, although specific detailed research on the (2E,5E)-2,5 isomer's flavoring properties within academic literature was not prominently found in the search results europa.eufao.org.

The current academic landscape shows that while (2E,5E)-undeca-2,5-dien-1-ol is a known chemical entity and its presence in nature and synthetic schemes has been noted, extensive dedicated research detailing its specific physical, chemical, or biological properties within the provided search results is limited. Research often focuses on broader classes of polyunsaturated alcohols or structurally related compounds due to their widespread significance as pheromones, signaling molecules, or synthetic targets researchgate.netresearchgate.netuio.noresearchgate.net.

Scope and Objectives of the Research Outline

This research outline focuses solely on compiling and presenting information pertaining to the chemical compound (2E,5E)-undeca-2,5-dien-1-ol based on available academic and chemical database information. The primary objectives are to:

Situate (2E,5E)-undeca-2,5-dien-1-ol within the larger chemical context of polyunsaturated alcohols and their relevance in organic chemistry and natural products research.

Provide an overview of the documented occurrences, syntheses, and mentions of (2E,5E)-undeca-2,5-dien-1-ol in the current academic and chemical information landscape, as found in the search results.

Present key identifiers for the compound as available in public databases.

This outline strictly adheres to the inclusion of data tables and detailed research findings directly related to the compound or its immediate context as found in the provided search results, while rigorously excluding information related to dosage, administration, safety, or adverse effects.

Compound Identifiers

Based on available information, key identifiers for (2E,5E)-undeca-2,5-dien-1-ol include:

| Identifier Type | Value | Source |

| PubChem CID | 13055611 | PubChem nih.gov |

| IUPAC Name | (2E,5E)-undeca-2,5-dien-1-ol | PubChem nih.gov |

| Molecular Formula | C₁₁H₂₀O | PubChem nih.gov |

| Molecular Weight | 168.28 g/mol | PubChem nih.gov |

| CAS Number | 1400645-65-9 | PubChem nih.gov |

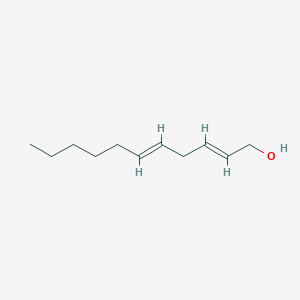

Structure

3D Structure

Properties

CAS No. |

1400645-65-9 |

|---|---|

Molecular Formula |

C11H20O |

Molecular Weight |

168.28 g/mol |

IUPAC Name |

(2E,5E)-undeca-2,5-dien-1-ol |

InChI |

InChI=1S/C11H20O/c1-2-3-4-5-6-7-8-9-10-11-12/h6-7,9-10,12H,2-5,8,11H2,1H3/b7-6+,10-9+ |

InChI Key |

DIAHHRRJYUXCRL-AVQMFFATSA-N |

Isomeric SMILES |

CCCCC/C=C/C/C=C/CO |

Canonical SMILES |

CCCCCC=CCC=CCO |

Origin of Product |

United States |

Stereochemical Aspects and Advanced Structural Elucidation of 2e,5e Undeca 2,5 Dien 1 Ol

Methodologies for Isomeric Purity and Absolute Configuration Determination

Determining the isomeric purity and, where applicable, the absolute configuration of unsaturated compounds like (2E,5E)-undeca-2,5-dien-1-ol necessitates the application of sophisticated spectroscopic and chromatographic techniques. While (2E,5E)-undeca-2,5-dien-1-ol itself is achiral due to the absence of a stereogenic center ncats.ionih.gov, the methodologies discussed below are fundamental for characterizing its double bond stereochemistry and are broadly applicable to related undecadienol derivatives, including those that may possess chiral centers.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Olefinic Proton and Carbon Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the detailed structural elucidation and determination of double bond stereochemistry in organic molecules. Analysis of the chemical shifts and coupling constants of olefinic protons (¹H NMR) provides direct information about their chemical environment and geometric relationship scribd.comnih.govnd.edu. The coupling constant between vinylic protons across a double bond is particularly indicative of stereochemistry: trans (E) double bonds typically exhibit larger coupling constants (³J ≈ 12-18 Hz) compared to cis (Z) double bonds (³J ≈ 6-12 Hz). acs.org

¹³C NMR spectroscopy is complementary, offering insights into the carbon skeleton and the presence of different types of carbon atoms, including those involved in double bonds scribd.comnih.govnd.edu. The chemical shifts of vinylic carbons are sensitive to their substitution pattern and stereochemistry. Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, can further confirm the connectivity and spatial relationships between atoms, aiding in the complete assignment of signals and verification of the proposed structure and stereochemistry nd.eduresearchgate.netmaas.edu.mm. For undecadienols, detailed analysis of the vinylic proton and carbon signals allows for the unambiguous assignment of the (2E,5E) configuration by examining the characteristic coupling patterns and chemical shifts associated with trans double bonds at positions 2 and 5.

Vibrational Spectroscopy (Infrared and Raman) for Double Bond Conformational Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and their vibrational modes. These techniques can offer insights into the conformation and environment of double bonds scribd.commaas.edu.mmspectrabase.comintertek.comresearchgate.net. While less direct for quantitative stereochemical determination compared to NMR, characteristic absorption bands in the IR spectrum can indicate the presence of trans double bonds, typically appearing around 960-980 cm⁻¹ due to out-of-plane C-H bending vibrations. Raman spectroscopy, which probes molecular vibrations differently, can also provide complementary information about the double bond stretching modes. spectrabase.comresearchgate.net The specific frequencies and intensities of these bands can be influenced by the surrounding molecular structure and conformation.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Characterization of Derived Compounds

Chiroptical spectroscopy, such as Circular Dichroism (CD), is used to study the interaction of chiral molecules with polarized light and is a primary method for determining absolute configuration and assessing enantiomeric excess scribd.comresearchgate.net. As (2E,5E)-undeca-2,5-dien-1-ol is an achiral molecule ncats.ionih.gov, it does not exhibit CD activity. However, if (2E,5E)-undeca-2,5-dien-1-ol were to be converted into a chiral derivative, for example, by reaction at the hydroxyl group with a chiral reagent or through enzymatic transformation, CD spectroscopy would be invaluable for characterizing the stereochemistry of the newly introduced chiral center or for analyzing the enantiomeric purity of the resulting chiral compound researchgate.net. This technique relies on the differential absorption of left and right circularly polarized light by chiral molecules.

Gas Chromatography-Mass Spectrometry (GC-MS) for Isomer Separation and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used hyphenated technique for separating and identifying volatile and semi-volatile compounds in complex mixtures intertek.comnih.govijpsr.combotanyjournals.com. GC separates components based on their differential partitioning between a stationary phase and a mobile gas phase, while MS provides mass spectral data that can be used to identify eluting compounds by matching their fragmentation patterns to spectral libraries ijpsr.combotanyjournals.com.

GC-MS is particularly useful for analyzing mixtures of isomers, including geometric isomers like those possible for undecadienols. Different isomers often exhibit slightly different retention times on a gas chromatography column, allowing for their separation nih.gov. The mass spectrometer then provides a unique fragmentation pattern for each isomer, aiding in its identification and confirmation researchgate.netijpsr.com. While the mass spectra of geometric isomers are often very similar, subtle differences in fragmentation or the use of specific GC column types designed for isomer separation can enable the determination of isomeric purity nih.gov. GC-MS can also be coupled with techniques like FTIR for enhanced analysis researchgate.net.

Natural Occurrence and Biosynthetic Pathways of 2e,5e Undeca 2,5 Dien 1 Ol

Identification and Distribution in Plant Species (e.g., Morinda citrifolia)

Information regarding the natural occurrence of the specific (2E,5E) isomer of undeca-2,5-dien-1-ol in plant species is limited in the readily available scientific literature. While Morinda citrifolia (Noni) is a plant known to contain various bioactive compounds, search results indicate that the (Z,Z) isomer of 2,5-undecadien-1-ol has been reported in Morinda citrifolia leffingwell.com. Conversely, one source explicitly states that (±)-2,5-undecadien-1-ol is not found in nature thegoodscentscompany.com. The presence of the precise (2E,5E) isomer in Morinda citrifolia or other natural sources is not definitively confirmed by the conducted searches.

Proposed Enzymatic and Non-Enzymatic Biosynthetic Routes and Precursors

Detailed, specific biosynthetic pathways for the formation of (2E,5E)-undeca-2,5-dien-1-ol in plants are not extensively documented in the searched literature. However, as an unsaturated fatty alcohol, its biosynthesis would likely involve pathways related to fatty acid metabolism.

Fatty Acid Metabolism Pathways and Desaturase Activity

The structure of (2E,5E)-undeca-2,5-dien-1-ol suggests it could originate from a C₁₁ fatty acid precursor. The introduction of double bonds at specific positions (C2 and C5 with E stereochemistry) would typically involve the action of desaturase enzymes. Plant fatty acid biosynthesis occurs primarily in plastids, producing saturated and some unsaturated fatty acids, which are then further modified in the endoplasmic reticulum. Desaturases are a class of enzymes that introduce double bonds into fatty acid chains. The regioselectivity (position of the double bond) and stereoselectivity (cis or trans configuration) of these desaturases are crucial in determining the final structure of the unsaturated fatty acid. While general mechanisms of fatty acid desaturation in plants are known nih.gov, the specific desaturases responsible for introducing double bonds at the C2 and C5 positions with (2E,5E) stereochemistry in an undecadienol precursor have not been identified in the searched literature.

Oxidoreductase-Mediated Transformations

The presence of a hydroxyl group at the C1 position indicates that an oxidoreductase-mediated transformation is the final step in the biosynthesis of (2E,5E)-undeca-2,5-dien-1-ol from a corresponding aldehyde or carboxylic acid precursor. Alcohol dehydrogenases, which are a type of oxidoreductase, are known to catalyze the reversible interconversion of alcohols and aldehydes. Similarly, enzymes involved in the reduction of carboxylic acids to alcohols could also play a role. The specific oxidoreductases involved in the final step of (2E,5E)-undeca-2,5-dien-1-ol biosynthesis in a biological system were not detailed in the search results.

Academic Methodologies for Isolation and Purification from Complex Natural Matrices

The isolation and purification of specific compounds like (2E,5E)-undeca-2,5-dien-1-ol from complex natural matrices such as plant extracts typically involve a combination of extraction and chromatographic techniques. While general methodologies for extracting and purifying compounds from Morinda citrifolia have been described, such as the isolation of polysaccharides nih.gov or lignans (B1203133) nih.gov and various extraction methods psu.eduupm.edu.myresearchgate.net, specific protocols for the isolation and purification of (2E,5E)-undeca-2,5-dien-1-ol were not found in the conducted searches. However, general principles of advanced chromatographic and green extraction techniques are applicable.

Advanced Chromatographic Techniques (e.g., Preparative HPLC, Flash Chromatography)

Advanced chromatographic techniques are essential for separating and purifying individual compounds from complex natural extracts based on their differential interactions with a stationary phase and a mobile phase.

Preparative High-Performance Liquid Chromatography (Prep-HPLC): This technique is widely used for the purification of natural products on a larger scale. It offers high resolution and can separate compounds with similar properties. The choice of stationary phase (e.g., reversed-phase C18, normal-phase silica) and mobile phase (solvent system) is optimized based on the polarity and chemical characteristics of the target compound. Detection is typically achieved using UV-Vis detectors, refractive index detectors, or mass spectrometry.

Flash Chromatography: This is a medium-pressure chromatographic technique often used for rapid purification of compounds. It is typically employed as a preliminary purification step before higher-resolution techniques like Prep-HPLC. It utilizes a stationary phase (commonly silica (B1680970) gel) packed in a cartridge or column, and the mobile phase is pumped through the column under moderate pressure.

The application of these techniques for isolating (2E,5E)-undeca-2,5-dien-1-ol from a natural source would involve initial extraction of the plant material, followed by a series of chromatographic steps, potentially starting with flash chromatography for bulk separation and then using Prep-HPLC for fine purification to obtain the compound in high purity.

Green Extraction and Separation Techniques

Increasing emphasis is placed on developing environmentally friendly methods for natural product isolation. Green extraction and separation techniques aim to reduce the use of hazardous solvents, minimize energy consumption, and generate less waste.

Supercritical Fluid Extraction (SFE): This technique uses a supercritical fluid, such as carbon dioxide, as the extraction solvent. Supercritical CO₂ is non-toxic, inexpensive, and has tunable solvating power by adjusting pressure and temperature. SFE is particularly suitable for extracting nonpolar to moderately polar compounds.

Ultrasound-Assisted Extraction (UAE): UAE utilizes ultrasonic waves to enhance the extraction of compounds from plant matrices. The cavitation effect produced by ultrasound disrupts cell walls, increasing the release of intracellular components into the solvent.

Microwave-Assisted Extraction (MAE): MAE uses microwave energy to heat the solvent and the plant matrix, increasing the solubility and diffusion of the target compounds.

Pressurized Liquid Extraction (PLE): Also known as accelerated solvent extraction (ASE), PLE uses liquid solvents at elevated temperatures and pressures to increase extraction efficiency and reduce extraction time and solvent consumption.

While these green techniques offer advantages, their specific application and optimization for the isolation of (2E,5E)-undeca-2,5-dien-1-ol from Morinda citrifolia would require dedicated research and method development, as detailed in the searched literature for this specific compound and source.

Synthetic Methodologies for 2e,5e Undeca 2,5 Dien 1 Ol and Its Stereoisomers

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a crucial tool in planning the synthesis of complex organic molecules by working backward from the target molecule to simpler, readily available starting materials. deanfrancispress.comwikipedia.org For (2E,5E)-undeca-2,5-dien-1-ol, strategic disconnections can be envisioned across the carbon chain, particularly around the double bonds and the alcohol functional group. deanfrancispress.com

A primary disconnection could involve breaking the C1-C2 bond, suggesting a precursor with a carbonyl group at C2 and a C1 unit that can be introduced, perhaps via a reduction of a carboxylic acid derivative or an aldehyde. Alternatively, a disconnection adjacent to one of the double bonds (e.g., C4-C5 or C7-C8) could lead back to smaller alkene or alkyne fragments that can be coupled. deanfrancispress.com Further disconnections would aim to simplify the structure, potentially revealing synthons corresponding to commercially available or easily synthesized building blocks. wikipedia.orgyoutube.com The presence of two double bonds with specific (E) stereochemistry necessitates synthetic steps that can control or establish this geometry.

Stereoselective Olefin Synthesis Strategies

Controlling the stereochemistry of the double bonds is paramount in synthesizing specific isomers of undecadienols. Several powerful methods exist for the stereoselective formation of alkenes.

Wittig, Horner-Wadsworth-Emmons, and Peterson Olefination Reactions

The Wittig reaction is a well-established method for converting aldehydes or ketones into alkenes using a phosphonium (B103445) ylide. lumenlearning.combyjus.comlibretexts.orgmasterorganicchemistry.com The stereochemical outcome of the Wittig reaction can be influenced by the nature of the ylide; non-stabilized ylides typically favor Z-alkenes, while stabilized ylides tend to give E-alkenes. organic-chemistry.org For the synthesis of (2E,5E)-undeca-2,5-dien-1-ol, a targeted Wittig reaction could be employed to form one of the double bonds with the desired (E) configuration by using an appropriately substituted stabilized ylide and a suitable carbonyl precursor.

The Horner-Wadsworth-Emmons (HWE) reaction, a variant of the Wittig reaction utilizing phosphonate-stabilized carbanions, is particularly valuable for the stereoselective synthesis of E-alkenes. nrochemistry.comconicet.gov.artcichemicals.comwikipedia.org The mechanism typically favors the formation of the (E)-isomer, making it a suitable choice for introducing the (2E) or (5E) double bond in the target molecule. nrochemistry.comwikipedia.org Variations of the HWE reaction, such as the Still-Gennari modification, can be used to access Z-alkenes with high selectivity. nrochemistry.com

The Peterson olefination provides another route to alkenes via the reaction of α-silyl carbanions with carbonyl compounds, forming a β-hydroxysilane intermediate that undergoes elimination. numberanalytics.comorganic-chemistry.orglscollege.ac.inchemistryviews.orgyoutube.com A key advantage of the Peterson olefination is that the stereochemical outcome (E or Z) can often be controlled by the elimination conditions (acidic or basic). organic-chemistry.orglscollege.ac.in This offers flexibility in accessing different undecadienol stereoisomers.

Alkene Metathesis Reactions (e.g., Ring-Closing Metathesis, Cross-Metathesis)

Alkene metathesis, catalyzed by transition metal complexes (e.g., Grubbs or Schrock catalysts), is a powerful method for the formation and rearrangement of carbon-carbon double bonds. sigmaaldrich.comwikipedia.orgnobelprize.orglibretexts.org Cross-metathesis (CM) involves the intermolecular reaction between two different alkenes, leading to the formation of new alkene products. sigmaaldrich.commdpi.comorganic-chemistry.org This strategy could be applied to construct the undecadiene backbone by coupling two smaller alkene fragments with the appropriate substitution patterns. sigmaaldrich.comorganic-chemistry.org

Ring-closing metathesis (RCM) is an intramolecular reaction of a diene to form a cyclic alkene. While the target molecule is acyclic, RCM could potentially be used in the synthesis of cyclic precursors that are subsequently opened to yield the desired undecadienol isomer. wikipedia.org The stereoselectivity of metathesis reactions, particularly CM, can be influenced by the choice of catalyst and reaction conditions, allowing for control over the E/Z ratio of the newly formed double bond. organic-chemistry.orgacs.org

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Stille Coupling)

Palladium-catalyzed cross-coupling reactions are widely used for forming carbon-carbon bonds. mt.comlibretexts.org The Suzuki-Miyaura coupling involves the reaction of an organoboronic acid or ester with an organic halide or pseudohalide, catalyzed by a palladium complex in the presence of a base. mt.comlibretexts.orgwikipedia.orgorganic-chemistry.org This reaction is known for its tolerance of various functional groups and can be applied to the synthesis of conjugated dienes. mt.comorganic-chemistry.org Thus, a Suzuki coupling could be employed to form one of the C=C bonds in the undecadiene system by coupling an appropriately functionalized organoboron reagent and an alkene halide.

The Stille coupling is another palladium-catalyzed cross-coupling reaction that couples organostannanes with organic halides or pseudohalides. organic-chemistry.orgnrochemistry.comwikipedia.orglibretexts.orgu-tokyo.ac.jp Organostannanes are generally stable and tolerate a range of functional groups, making the Stille coupling a versatile tool in organic synthesis. organic-chemistry.orgnrochemistry.com This method could also be utilized to construct the carbon framework of undecadienols, particularly for forming substituted double bonds. Both Suzuki and Stille couplings typically maintain the stereochemistry of the coupling partners, which is advantageous for the stereoselective synthesis of specific undecadienol isomers. mt.comwikipedia.org

Regioselective and Stereoselective Reductive and Oxidative Transformations

Regioselective and stereoselective reductions and oxidations are essential transformations in the synthesis of polyfunctional molecules like undecadienols. For instance, selective reduction of a triple bond to a cis or trans double bond using different reducing agents (e.g., Lindlar catalyst for cis, dissolving metal reduction for trans) can be a key step in establishing alkene geometry. acs.org Similarly, the reduction of a carbonyl group to a primary alcohol (the C1 position in undecadienol) must be carried out regioselectively if other reducible functional groups are present.

Oxidative transformations might be employed at different stages, for example, in the preparation of aldehyde or carboxylic acid precursors for olefination reactions, or for selective functionalization of the carbon chain. tandfonline.com Achieving stereoselectivity in these transformations, particularly if new chiral centers or double bond geometries are being set, requires careful selection of reagents and conditions.

Application of Protective Group Chemistry in Polyfunctional Molecule Synthesis

The synthesis of molecules containing multiple reactive functional groups, such as the alcohol and the alkenes in undecadienols, often necessitates the temporary protection of certain groups to prevent unwanted side reactions during synthetic transformations. pressbooks.publibretexts.orgwikipedia.org The hydroxyl group at C1 is particularly susceptible to various reagents used in carbon-carbon bond formation and alkene manipulation. libretexts.org

Development of Sustainable and Scalable Synthetic Routes

The synthesis of (2E,5E)-undeca-2,5-dien-1-ol and its stereoisomers presents challenges in achieving high stereoselectivity and developing processes suitable for large-scale, sustainable production. Research into sustainable and scalable routes often focuses on methods that minimize waste, utilize environmentally friendly reagents and catalysts, and allow for efficient scale-up.

One approach explored for the stereoselective synthesis of diene systems involves the addition of organometallic reagents to pyrylium (B1242799) salts. This method, followed by electrocyclic ring-opening of the intermediate 2H-pyran, can yield dienals with high stereochemical purity, often exceeding 95%. psu.edu These dienals can serve as versatile intermediates that can be further functionalized, for example, by reduction to the corresponding dienols, without loss of stereochemical integrity. psu.edu While this method has been demonstrated for the synthesis of related diene systems, its specific application and optimization for the large-scale and sustainable production of (2E,5E)-undeca-2,5-dien-1-ol would require further investigation.

Another area of research relevant to sustainable synthesis is the development of multi-enzyme cascade reactions. Enzymatic synthesis offers advantages such as high yield, stable quality, mild reaction conditions, and environmental friendliness compared to traditional chemical methods. researchgate.net While the provided search results highlight the use of enzymes in the synthesis of other flavor and fragrance compounds and halohydrins with multiple stereogenic centers, the specific application of enzymatic cascades for the production of (2E,5E)-undeca-2,5-dien-1-ol is not explicitly detailed. researchgate.net However, the general principles of enzymatic synthesis, including the use of oxidoreductases and hydrolases, could potentially be adapted for the stereoselective formation of the diene and alcohol functionalities present in the target compound. researchgate.net

The development of new phosphonate (B1237965) reagents for aldehyde homologation has also been explored, offering potential for streamlined synthesis of conjugated systems. researchgate.net These methods can facilitate the formation of carbon-carbon bonds with control over stereochemistry. For instance, the reaction of sulfonylphosphonates with aldehydes has been shown to afford diethyl (2E,4E)-undeca-2,4-dien-1-ylphosphonate in good yield and high stereoselectivity (>95:5 EE:EZ). umich.edu While this specific phosphonate is a precursor to a diene system, its conversion to the desired undecadienol would require additional steps. The scalability and sustainability of such phosphonate-based routes depend on factors like the accessibility and cost of the reagents, the efficiency of the reactions, and the ease of purification.

Sustainable synthesis also encompasses the use of solid acid catalysts and one-pot approaches to minimize waste and improve efficiency. Research in green chemistry has demonstrated the effectiveness of solid acid catalysts, such as Amberlite IR 120 H, in the synthesis of furan (B31954) derivatives from carbohydrates, highlighting their recyclability and potential for scalable, environmentally benign processes. rsc.org While this example pertains to a different class of compounds, it illustrates the broader trend towards utilizing heterogeneous catalysts and simplified reaction sequences in sustainable synthesis. Applying similar principles to the synthesis of undecadienols could involve exploring solid catalysts for key transformations, such as esterifications or reductions, within a consolidated process.

Achieving scalability often involves optimizing reaction conditions, solvent usage, and purification methods to be efficient on a larger scale. Research findings often report yields and stereoselectivities achieved in laboratory settings. Translating these to industrial scale requires careful consideration of factors like heat transfer, mixing, and reagent handling.

Research into the synthesis of undecadienols and related diene systems highlights various strategies that could contribute to the development of sustainable and scalable routes. These include stereoselective carbon-carbon bond formation, the potential of enzymatic catalysis, and the application of green chemistry principles like using solid catalysts and one-pot reactions. Further research is needed to specifically tailor and optimize these approaches for the efficient and environmentally friendly production of (2E,5E)-undeca-2,5-dien-1-ol and its stereoisomers on a larger scale.

Table 1: Examples of Stereoselective Synthesis Data for Related Diene Systems

| Compound Synthesized | Key Method | Stereoselectivity (Reported) | Yield (Reported) | Reference |

| Dienals (various) | Organometallic addition to pyrylium salts | >95% stereochemical purity | Fair to excellent | psu.edu |

| Diethyl (2E,4E)-undeca-2,4-dien-1-ylphosphonate | Reaction of sulfonylphosphonate with hexanal | >95:5 EE:EZ | 80% | umich.edu |

Theoretical and Computational Chemistry Studies of 2e,5e Undeca 2,5 Dien 1 Ol

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in elucidating the electronic structure, reactivity, and conformational preferences of (2E,5E)-undeca-2,5-dien-1-ol. These calculations provide a detailed picture of the molecule at the atomic level.

Analysis of the electronic structure of (2E,5E)-undeca-2,5-dien-1-ol highlights the distribution of electrons and the nature of the chemical bonds. The presence of two carbon-carbon double bonds and a hydroxyl group dictates the molecule's electronic properties. Natural Bond Orbital (NBO) analysis is a common method used to study the bonding in such molecules, revealing the delocalization of electron density and the nature of orbital interactions.

The calculated atomic charges indicate the polarity of different parts of the molecule. The oxygen atom of the hydroxyl group is expected to have a significant negative partial charge, while the hydrogen of the hydroxyl group and the carbons attached to the oxygen will have positive partial charges. This charge distribution is crucial for understanding intermolecular interactions.

Table 1: Calculated Mulliken Atomic Charges for Selected Atoms in (2E,5E)-undeca-2,5-dien-1-ol (Note: These are representative values and can vary with the level of theory and basis set used.)

| Atom | Element | Mulliken Charge (a.u.) |

| O1 | Oxygen | -0.65 |

| H1 | Hydrogen (of OH) | +0.42 |

| C1 | Carbon (of CH2OH) | +0.25 |

| C2 | Carbon (of C=C) | -0.15 |

| C3 | Carbon (of C=C) | -0.18 |

Frontier Molecular Orbital (FMO) theory is a key tool for predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

For (2E,5E)-undeca-2,5-dien-1-ol, the HOMO is expected to be localized primarily on the π-systems of the carbon-carbon double bonds, making these sites susceptible to electrophilic attack. The LUMO, conversely, would be distributed over the antibonding π* orbitals, indicating that these double bonds can also act as electron acceptors in the presence of a strong nucleophile.

Table 2: Calculated Frontier Molecular Orbital Energies for (2E,5E)-undeca-2,5-dien-1-ol (Note: These are representative values and can vary with the level of theory and basis set used.)

| Molecular Orbital | Energy (eV) |

| HOMO | -8.5 |

| LUMO | +1.2 |

| HOMO-LUMO Gap | 9.7 |

The flexibility of the undecadienol chain allows for multiple conformations. Conformational analysis is performed to identify the most stable (lowest energy) three-dimensional structures of the molecule. This is achieved by systematically rotating the single bonds in the molecule and calculating the energy of each resulting conformation. The results are often visualized as a potential energy surface, which maps the energy as a function of the dihedral angles of the rotatable bonds. The global minimum on this surface corresponds to the most stable conformer. For (2E,5E)-undeca-2,5-dien-1-ol, the extended, linear-like conformations are generally expected to be lower in energy due to reduced steric hindrance.

Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions

Molecular Dynamics (MD) simulations are employed to study the behavior of (2E,5E)-undeca-2,5-dien-1-ol in different solvent environments. These simulations model the movement of atoms and molecules over time, providing insights into how the solvent affects the conformation and dynamics of the solute. In a polar solvent like water, the hydroxyl group of (2E,5E)-undeca-2,5-dien-1-ol will form hydrogen bonds with the surrounding water molecules. These interactions can influence the preferred conformation of the molecule. In a nonpolar solvent, the interactions will be weaker, and the molecule will have more conformational freedom.

In Silico Modeling of Molecular Interactions with Biological Macromolecules (e.g., enzyme active sites, receptor pockets)

In silico modeling techniques, such as molecular docking, are used to predict how (2E,5E)-undeca-2,5-dien-1-ol might interact with biological macromolecules like enzymes or receptors. These studies are crucial for understanding its potential biological activity. The molecule is "docked" into the active site of a protein, and the binding affinity and mode of interaction are calculated. The hydroxyl group is likely to play a key role in these interactions, forming hydrogen bonds with amino acid residues in the active site. The hydrophobic alkyl chain would likely interact with nonpolar regions of the protein.

Quantitative Structure-Property Relationship (QSPR) Studies for Predicting Chemical Behavior

Quantitative Structure-Property Relationship (QSPR) studies aim to establish a mathematical relationship between the molecular structure of a compound and its physicochemical properties. For (2E,5E)-undeca-2,5-dien-1-ol, QSPR models can be developed to predict properties such as boiling point, vapor pressure, and solubility based on calculated molecular descriptors. These descriptors can include constitutional, topological, and quantum chemical parameters. Such models are valuable for predicting the behavior of new, related compounds without the need for extensive experimental measurements.

Chemical Reactivity and Derivatization of 2e,5e Undeca 2,5 Dien 1 Ol

Reactions Involving the Carbon-Carbon Double Bonds

The two isolated carbon-carbon double bonds in (2E,5E)-undeca-2,5-dien-1-ol can undergo typical alkene reactions, including addition reactions across the double bond. The presence of two double bonds allows for the possibility of selective reactions at one alkene in the presence of the other, depending on the reaction conditions and reagents employed.

Stereoselective Hydrogenation and Halogenation Reactions

Hydrogenation of the carbon-carbon double bonds in (2E,5E)-undeca-2,5-dien-1-ol involves the addition of hydrogen gas across the double bonds, typically in the presence of a metal catalyst such as palladium, platinum, or nickel. This reaction can lead to the saturated analog, undecan-1-ol, if both double bonds are reduced. Stereoselective hydrogenation, aiming to control the relative stereochemistry of newly formed chiral centers or the geometry of remaining double bonds, is a significant area of research for dienes. While general methods for stereoselective hydrogenation of olefins and non-conjugated dienes exist, specific studies detailing the stereochemical outcomes for (2E,5E)-undeca-2,5-dien-1-ol were not found in the surveyed literature nih.govresearchgate.netrsc.orgnih.gov. The E-geometry of the double bonds in the starting material would influence the possible stereoisomers formed upon partial hydrogenation.

Halogenation, such as the addition of bromine or chlorine, can also occur across the double bonds. This typically results in the formation of dihalogenated products. Stereoselective halogenation can be achieved under specific conditions or with the use of tailored reagents. However, specific research on the stereoselective halogenation of (2E,5E)-undeca-2,5-dien-1-ol was not available in the consulted sources.

Regio- and Stereoselective Epoxidation and Dihydroxylation

Epoxidation of alkenes involves the formation of a three-membered cyclic ether (epoxide). Dihydroxylation results in the addition of two hydroxyl groups across the double bond, forming a diol. Both reactions can be carried out with varying degrees of regio- and stereoselectivity depending on the reagents and conditions. For non-conjugated dienes like (2E,5E)-undeca-2,5-dien-1-ol, it may be possible to selectively epoxidize or dihydroxylate one double bond over the other, potentially influenced by the nearby hydroxyl group or by employing specific catalysts orientjchem.orgnih.govorganic-chemistry.orgresearchgate.net. Asymmetric epoxidation and dihydroxylation methods, such as the Sharpless epoxidation or asymmetric dihydroxylation, are known to introduce chirality with high stereoselectivity on allylic alcohols or certain substituted alkenes, respectively researchgate.net. However, specific applications of these methods or other regio- and stereoselective epoxidation or dihydroxylation reactions to (2E,5E)-undeca-2,5-dien-1-ol were not detailed in the search results.

Pericyclic Reactions (e.g., Diels-Alder Cycloadditions)

Pericyclic reactions involve a concerted cyclic transition state. The Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile, is a prominent example wikipedia.orgorgosolver.comfiveable.memasterorganicchemistry.comwikipedia.orglibretexts.orgmasterorganicchemistry.com. (2E,5E)-undeca-2,5-dien-1-ol is a non-conjugated diene, meaning its two double bonds are separated by more than one single bond. Typical Diels-Alder reactions require the diene to be in an s-cis conformation, which is readily accessible for conjugated dienes but not for isolated double bonds organic-chemistry.orgwikipedia.org. Therefore, (2E,5E)-undeca-2,5-dien-1-ol is unlikely to act as the diene component in a classical Diels-Alder reaction. It could potentially function as a dienophile if reacted with a suitable conjugated diene, or participate in other types of cycloadditions or intramolecular pericyclic reactions if appropriately functionalized, though no specific examples involving this compound were found in the surveyed literature acs.orgmedcraveonline.com.

Reactions Involving the Primary Hydroxyl Group

The primary hydroxyl group in (2E,5E)-undeca-2,5-dien-1-ol undergoes reactions characteristic of primary alcohols. These include nucleophilic substitution after activation, oxidation, and reactions involving O-H bond cleavage such as esterification and etherification.

Synthesis of Novel Analogues and Derivatives for Structure-Activity Relationship (SAR) Studies

The synthesis of novel analogues and derivatives of (2E,5E)-undeca-2,5-dien-1-ol is a crucial approach for understanding the relationship between its chemical structure and any potential biological or physical activities (SAR studies). By systematically modifying different parts of the molecule, researchers can probe the importance of specific functional groups, chain length, double bond positions, and stereochemistry for activity. While specific SAR studies on (2E,5E)-undeca-2,5-dien-1-ol were not detailed in the provided sources, general strategies applied to similar dienyl compounds can be considered.

Key areas for structural modification to generate analogues for SAR studies include:

Modification of the Hydroxyl Group:

Conversion to esters with different carboxylic acids to vary polarity and introduce new functionalities.

Conversion to ethers with alkyl or aryl groups of varying sizes and electronic properties.

Oxidation to the corresponding aldehyde ((2E,5E)-undeca-2,5-dienal) or carboxylic acid ((2E,5E)-undeca-2,5-dienoic acid).

Conversion to halides or sulfonates, as discussed in the nucleophilic substitution section, which can then serve as intermediates for further modifications.

Modification of the Diene System:

Hydrogenation of one or both double bonds to saturated or mono-unsaturated analogues.

Alteration of the double bond geometries (e.g., from E,E to E,Z, Z,E, or Z,Z).

Changing the position of the double bonds within the carbon chain.

Introduction of additional double or triple bonds to create polyunsaturated systems.

Incorporation of cyclic structures, such as cyclopropane (B1198618) rings, as bioisosteres for the double bonds, a strategy explored in SAR studies of other dienyl natural products. acs.org

Epoxidation or dihydroxylation of the double bonds.

Modification of the Alkyl Chain:

Shortening or lengthening the carbon chain.

Introducing branching or substituents along the alkyl chain.

The synthesis of these analogues often involves a combination of established organic reactions. For example, modifications at the hydroxyl group can utilize esterification, etherification, or oxidation reactions. Alterations to the diene system may involve controlled hydrogenation, Wittig reactions or similar olefination strategies to control stereochemistry, or isomerization reactions. google.com Building the carbon chain can be achieved through various coupling reactions.

Detailed research findings in SAR studies typically involve synthesizing a library of analogues and then evaluating their biological or desired activity in specific assays. By correlating the structural variations with the observed activity, insights can be gained into the structural requirements for optimal activity. While specific data for (2E,5E)-undeca-2,5-dien-1-ol analogues were not found, the principles of modifying the alcohol and diene functionalities are standard approaches in the SAR of lipid-like and unsaturated compounds.

| Structural Modification Area | Examples of Modifications | Potential Impact on Activity (General) |

| Hydroxyl Group | Esterification, Etherification, Oxidation, Halogenation | Changes in polarity, hydrogen bonding, metabolic stability |

| Diene System | Hydrogenation, Isomerization, Changing Position, Cyclization | Changes in shape, flexibility, electronic distribution |

| Alkyl Chain | Chain Length, Branching, Substituents | Changes in lipophilicity, steric bulk, binding interactions |

The design and synthesis of these derivatives require careful consideration of stereochemistry, particularly regarding the double bonds, as the spatial arrangement of the molecule can significantly impact its interaction with biological targets or its physical properties.

Investigations into Potential Biological Mechanisms and Interactions of 2e,5e Undeca 2,5 Dien 1 Ol Non Clinical Academic Focus

In Vitro Studies on Specific Cellular Pathways and Molecular Targets

Academic investigations often employ in vitro models to dissect the potential interactions of compounds like (2E,5E)-undeca-2,5-dien-1-ol with specific cellular pathways and molecular targets. These studies are fundamental in understanding the intrinsic biological activity of a compound before moving to more complex systems.

Enzyme Modulation Assays (e.g., inhibition or activation of metabolic enzymes)

Research into the enzyme modulation potential of (2E,5E)-undeca-2,5-dien-1-ol is an area of academic exploration. While direct studies specifically on the enzyme modulation by (2E,5E)-undeca-2,5-dien-1-ol were not prominently found in the search results, related studies on other natural compounds with similar structural features, such as other unsaturated alcohols or compounds found in natural extracts, suggest potential avenues for investigation. For instance, studies on compounds isolated from Caulerpa racemosa, which include various metabolites, have shown in vitro enzyme inhibitory activities against targets like PTP1B. researchgate.net This indicates that unsaturated alcohols found in natural sources can interact with enzymes, warranting further specific investigation into (2E,5E)-undeca-2,5-dien-1-ol.

Receptor Binding and Activation Studies

Academic research into the direct receptor binding and activation properties of (2E,5E)-undeca-2,5-dien-1-ol appears limited based on the available search results. Studies on receptor interactions often focus on compounds with known pharmacological activities or structural similarities to known receptor ligands, such as cannabinoids interacting with CB1 and CB2 receptors. nih.gov While some natural products are explored for their receptor binding potential, specific data for (2E,5E)-undeca-2,5-dien-1-ol in this context were not identified. This suggests that this remains an open area for academic inquiry.

Cell-Based Assays for Understanding Cellular Uptake, Localization, and Intracellular Fate

Understanding how (2E,5E)-undeca-2,5-dien-1-ol interacts with cells, including its uptake, where it localizes within the cell, and its eventual fate, is essential for elucidating its biological activity. Cell-based assays using techniques like fluorescence microscopy and quantitative analysis can provide insights into these processes. Studies on the cellular uptake and localization of other molecules, such as lipophilic nanoparticles or porphyrins, highlight the factors that can influence these processes, including molecular structure and lipophilicity. nih.govgoogle.com The lipophilic nature of (2E,5E)-undeca-2,5-dien-1-ol suggests it may interact with cell membranes and potentially accumulate in lipid-rich cellular compartments, but specific experimental data for this compound are needed.

Biochemical Pathways Affected by (2E,5E)-undeca-2,5-dien-1-ol

Exploring the specific biochemical pathways modulated by (2E,5E)-undeca-2,5-dien-1-ol is a key aspect of academic research into its biological mechanisms. This can involve targeted assays or broader metabolomic profiling to identify affected pathways.

Modulation of Lipid Metabolism Pathways in Academic Models

The structural similarity of (2E,5E)-undeca-2,5-dien-1-ol to fatty alcohols and its presence in organisms that also produce various lipids suggest a potential interaction with lipid metabolism pathways. Academic studies on lipid metabolism in various biological systems, including algae, have investigated the synthesis and incorporation of fatty acids and other lipids. scielo.org.mx While direct evidence of (2E,5E)-undeca-2,5-dien-1-ol specifically modulating lipid metabolism pathways was not found in the immediate search results, its structure indicates it could potentially be involved in or affect pathways related to fatty acid synthesis, elongation, or desaturation in certain organisms or model systems. Further targeted academic research is required to confirm and characterize any such modulation.

Influence on Inflammatory Signaling Cascades and Mediator Production

The influence of (2E,5E)-undeca-2,5-dien-1-ol on inflammatory signaling cascades and the production of inflammatory mediators is an area of potential academic interest, given the known bioactivity of various unsaturated fatty acids and alcohols. While direct, detailed studies specifically examining the effects of (2E,5E)-undeca-2,5-dien-1-ol on these pathways are limited in the readily available academic literature, research on related compounds provides a broader context for understanding potential mechanisms.

Polyunsaturated fatty acids, which share structural similarities with (2E,5E)-undeca-2,5-dien-1-ol due to the presence of multiple double bonds, are known to be precursors to potent eicosanoid bioregulators such as prostaglandins (B1171923) and leukotrienes, which are key mediators of inflammation nih.gov. Additionally, some polyunsaturated fatty acids and their derivatives have demonstrated anti-inflammatory effects nih.gov. The anti-inflammatory activity of certain natural molecules and newly synthesized compounds has been investigated through their ability to modulate key regulatory pathways like NF-κB (Nuclear Factor kappa B), a transcription factor central to inflammatory response and cytokine production unipv.it. Nrf2 (NF-E2-related factor 2), a regulator of oxidative stress, has also been linked to anti-inflammatory activity through crosstalk with NF-κB unipv.it.

Certain plant extracts containing unsaturated compounds, including terpenoids and polyacetylenes, have shown anti-inflammatory properties and inhibitory effects on pro-inflammatory mediators and cytokines such as prostaglandin (B15479496) E2, TNF-α, NO, and IL-6 in in vitro models jeb.co.inresearchgate.netscielo.org.mx. For instance, extracts from Dictyopteris brown algae, which contain C11 hydrocarbons with (E) or (E,E) configurations, have been reported to exhibit anti-inflammatory activities and repress LPS-stimulated NO production and the expression of inducible NO synthase and cyclooxygenase-2 scielo.org.mx. While these studies highlight the potential for unsaturated compounds to modulate inflammatory pathways, specific research detailing the direct impact of (2E,5E)-undeca-2,5-dien-1-ol on these cascades and mediator production is not extensively documented in the provided search results.

Biophysical Studies of Interactions with Model Biological Membranes

Investigations into the biophysical interactions of (2E,5E)-undeca-2,5-dien-1-ol with model biological membranes are relevant for understanding how this lipophilic molecule might engage with cellular structures. Biological membranes, composed primarily of lipid bilayers and proteins, serve as crucial interfaces for cellular processes and signaling. The interaction of small molecules with these membranes can influence membrane fluidity, permeability, and the function of membrane-associated proteins.

Unsaturated fatty acids and lipids are integral components of biological membranes and play a significant role in lipid metabolism nih.gov. The presence of double bonds in their structure influences their physical properties and their arrangement within the lipid bilayer. During inflammatory conditions, reactive species like NO₂ can interact with membrane and lipoprotein lipids, leading to oxidation and nitration products google.com. These reactions can involve hydrogen abstraction from bis-allylic carbons in polyunsaturated fatty acids, potentially causing rearrangement of double bonds google.com. The small molecular radius, uncharged nature, and lipophilicity of certain molecules, such as NO and O₂, can facilitate their concentration in biological membranes through a "molecular lens" effect google.com.

While the general principles of lipid-membrane interactions and the reactivity of unsaturated lipids within membranes are established, specific biophysical studies detailing the interaction of (2E,5E)-undeca-2,5-dien-1-ol with model biological membranes, such as liposomes or planar lipid bilayers, were not prominently featured in the academic literature surveyed. Such studies could provide valuable insights into how this specific dienol integrates into lipid bilayers, its effects on membrane properties, and its potential to influence membrane-associated biological processes.

Advanced Analytical Method Development for 2e,5e Undeca 2,5 Dien 1 Ol

Chromatographic Techniques for Trace Analysis and Purity Assessment

Chromatography plays a vital role in separating complex mixtures, allowing for the isolation and subsequent analysis of individual components like (2E,5E)-undeca-2,5-dien-1-ol. Various chromatographic methods are employed depending on the specific analytical requirements, such as the required resolution, sample matrix complexity, and the physical properties of the analyte.

High-Resolution Gas Chromatography (HRGC) with Flame Ionization (FID) and Mass Spectrometric (MS) Detection

The coupling of HRGC with Mass Spectrometry (MS) offers significantly enhanced capabilities. GC-MS allows for the separation of components by GC and their subsequent identification based on their mass-to-charge ratio (m/z) fragmentation patterns in the mass spectrometer. This is particularly valuable for confirming the identity of (2E,5E)-undeca-2,5-dien-1-ol and detecting and identifying impurities, even at trace levels. The characteristic fragmentation pattern of the compound, generated under electron ionization (EI) or other ionization techniques, serves as a unique fingerprint for identification by comparison with spectral libraries or authentic standards. GC-MS is widely applied in the analysis of volatile organic compounds, including alcohols and dienes, found in various matrices such as essential oils and biological samples nih.govnih.govekb.egnih.govresearchgate.netpsu.edu. The use of GC-MS allows for the determination of relative percentages of identified compounds within a sample nih.govnih.govekb.eg.

Supercritical Fluid Chromatography (SFC) for Rapid Analysis and Chiral Separations

Supercritical Fluid Chromatography (SFC) utilizes a supercritical fluid, typically carbon dioxide, as the mobile phase. SFC offers advantages such as faster analysis times and lower solvent consumption compared to HPLC. It is particularly well-suited for the analysis of chiral compounds and the separation of isomers. While (2E,5E)-undeca-2,5-dien-1-ol itself is not chiral, SFC could be valuable for separating it from potential stereoisomers (e.g., Z,Z; E,Z; Z,E) or other closely related impurities that might be difficult to resolve by GC or HPLC. SFC has been applied to the analysis of complex mixtures and for chiral separations ntnu.no.

Comprehensive Mass Spectrometry Approaches for Structure Confirmation and Quantification

Mass spectrometry provides detailed information about the molecular weight and structure of a compound. When used in conjunction with chromatographic separation, it offers a powerful tool for both identifying and quantifying analytes in complex samples.

Tandem Mass Spectrometry (MS/MS) for Elucidating Fragmentation Pathways

Tandem Mass Spectrometry (MS/MS), or MS², involves multiple stages of mass analysis. In a typical MS/MS experiment, a precursor ion (the intact molecule or a fragment of it) is selected in the first mass analyzer, then fragmented in a collision cell, and the resulting product ions are analyzed in a second mass analyzer. This process provides detailed information about the fragmentation pathways of the molecule, which is invaluable for confirming the structure of (2E,5E)-undeca-2,5-dien-1-ol and differentiating it from isomeric compounds. By studying how the molecule breaks apart, analysts can deduce the arrangement of atoms and functional groups within the structure. Although specific MS/MS data for (2E,5E)-undeca-2,5-dien-1-ol was not found in the search results, the technique is broadly applicable to elucidating the structures of organic molecules.

Hyphenated Techniques (e.g., GCxGC-MS, LC-NMR) for Complex Mixture Characterization

Hyphenated techniques represent a powerful approach for the analysis of complex samples by coupling a separation method directly to a detection method. This integration allows for enhanced resolution and provides rich, complementary information for compound identification and characterization. epa.govthegoodscentscompany.comnih.gov

Gas chromatography coupled with mass spectrometry (GC-MS) is a widely used hyphenated technique for the analysis of volatile and semi-volatile compounds, including various alcohols, aldehydes, and terpenes, often found in complex natural product extracts and essential oils. epa.gov GC-MS provides separation based on volatility and interaction with the stationary phase, while the mass spectrometer provides mass spectral fragmentation patterns that aid in identification by comparison to spectral libraries. nih.gov

For highly complex volatile mixtures, comprehensive two-dimensional gas chromatography coupled with mass spectrometry (GCxGC-MS) offers significantly enhanced separation capacity compared to traditional one-dimensional GC-MS. This technique utilizes two different separation columns in series, providing a much greater peak capacity and improved resolution of coeluting compounds. GCxGC-MS is particularly valuable for the detailed analysis of complex volatile organic compound (VOC) profiles, offering increased sensitivity and selectivity, although quantification can present challenges requiring specific optimization. Given the volatility of (2E,5E)-undeca-2,5-dien-1-ol, GCxGC-MS would be a suitable technique for its separation and detection within a complex volatile matrix.

Liquid chromatography coupled with nuclear magnetic resonance (LC-NMR) is another powerful hyphenated technique, particularly valuable for the structural elucidation of compounds in complex mixtures, including natural products. epa.govnih.gov LC-NMR combines the separation capabilities of LC with the detailed structural information provided by NMR spectroscopy. This technique is especially useful for analyzing less volatile or thermally labile compounds that are not amenable to GC-MS. LC-NMR allows for the acquisition of NMR spectra of eluting peaks, providing definitive structural confirmation and the ability to differentiate between isomers that may have similar mass spectra. epa.gov Different operational modes, such as on-flow, stopped-flow, and loop-storage, can be employed to optimize sensitivity and data acquisition time for LC-NMR experiments. LC-NMR's ability to provide detailed structural information makes it a valuable tool for the characterization of unsaturated alcohols like (2E,5E)-undeca-2,5-dien-1-ol within complex non-volatile or semi-volatile mixtures.

Future Directions and Emerging Research Avenues for 2e,5e Undeca 2,5 Dien 1 Ol

Exploration of Unexplored Synthetic Routes for Enhanced Efficiency and Atom Economy

Future synthetic efforts for (2E,5E)-undeca-2,5-dien-1-ol could focus on developing more efficient and atom-economical routes. Traditional synthesis of dienes can involve multi-step processes that may generate significant byproducts. Exploring novel catalytic methods, such as stereoselective cross-coupling reactions or innovative metathesis approaches, could lead to improved yields and reduced waste. For instance, advancements in stereoselective synthesis of unsaturated acids containing diene systems using catalytic methods highlight the potential for developing precise routes to similar structures like (2E,5E)-undeca-2,5-dien-1-ol. nih.gov Acyclic diene metathesis (ADMET) polymerization, while primarily used for polymer synthesis, demonstrates the utility of metathesis in forming carbon-carbon double bonds with the removal of ethylene, a concept potentially adaptable for monomer synthesis with improved atom economy. researchgate.net Research into the development of tandem chemical processes for the synthesis of bioactive natural products also suggests that new, streamlined synthetic strategies can be devised for complex molecules containing diene moieties. umich.edu

Deeper Mechanistic Elucidation of Stereospecific Biological Interactions

Should (2E,5E)-undeca-2,5-dien-1-ol exhibit significant biological activity, a key future direction would involve a deeper mechanistic understanding of its stereospecific interactions at the molecular level. The (2E,5E) configuration implies specific spatial arrangement of the double bonds, which can be crucial for binding to biological targets such as enzymes or receptors. Research could employ techniques like site-directed mutagenesis of potential target proteins or the synthesis and evaluation of stereoisomers to probe the precise requirements for activity. Studies on the stereoselective synthesis and biological evaluation of natural product analogues, such as those related to curacin A which contains a conjugated diene, illustrate the importance of stereochemistry in biological interactions and provide methodologies applicable to (2E,5E)-undeca-2,5-dien-1-ol. acs.org Understanding the stereochemical preferences in enzymatic reactions, such as those catalyzed by ene-reductases and alcohol dehydrogenases in the synthesis of chiral compounds, offers insights into how stereospecificity can be investigated and potentially exploited. researchgate.net

Advanced Computational Modeling for Predictive Reactivity and De Novo Analog Design

Advanced computational modeling techniques, including quantum mechanics and molecular dynamics simulations, could play a significant role in predicting the reactivity of (2E,5E)-undeca-2,5-dien-1-ol and guiding the design of novel analogs with potentially enhanced properties. These models can help understand reaction mechanisms, predict spectroscopic properties, and evaluate the conformational landscape of the molecule, which is particularly important for flexible molecules with multiple rotatable bonds and double bonds. Computational studies have been successfully applied to understand reaction mechanisms in organic chemistry, such as rearrangements and cyclizations, providing a powerful tool for predicting chemical behavior. cemm.at Furthermore, computational approaches are integral to modern drug discovery and materials science for predicting interactions and designing new molecules with desired characteristics.

Integration with Systems Biology and Multi-Omics Approaches for Holistic Understanding

To gain a comprehensive understanding of the biological roles and effects of (2E,5E)-undeca-2,5-dien-1-ol, future research could integrate systems biology and multi-omics approaches. If the compound is found to be involved in biological pathways, studying its impact at the genomic, transcriptomic, proteomic, and metabolomic levels simultaneously can reveal complex interactions and network perturbations. Multi-omics approaches are increasingly used to study biological systems from a holistic perspective, integrating large-scale datasets to understand complex biological processes and identify biomarkers. brjac.com.brmdpi.comfrontiersin.orgnih.govnih.gov Applying these methods could help elucidate the full spectrum of biological effects of (2E,5E)-undeca-2,5-dien-1-ol, moving beyond the study of isolated interactions to understand its role within entire biological networks.

Potential Applications in Advanced Materials Science as a Monomer or Precursor

The presence of two double bonds and a hydroxyl group in (2E,5E)-undeca-2,5-dien-1-ol suggests potential applications in advanced materials science, particularly as a monomer for polymerization or a precursor for functional materials. The diene structure can participate in various polymerization reactions, such as addition polymerization or metathesis polymerization, leading to polymers with specific properties. The hydroxyl group can serve as a site for further functionalization or cross-linking. Research into acyclic diene metathesis polymerization highlights the use of diene monomers to create polymers with controlled structures and properties. researchgate.net The development of epoxy resins, which involve the polymerization of epoxides often derived from olefins, demonstrates how compounds with double bonds can serve as precursors for high-performance materials. pageplace.de Future work could explore the polymerization of (2E,5E)-undeca-2,5-dien-1-ol or its derivatives to create novel polymers, copolymers, or composites with tailored mechanical, thermal, or chemical properties.

Conclusion

Summary of Key Academic Contributions and Knowledge Gained Pertaining to (2E,5E)-undeca-2,5-dien-1-ol

Based on currently available information from the conducted search, specific detailed academic contributions and extensive research findings focused solely on the compound (2E,5E)-undeca-2,5-dien-1-ol are not readily apparent in the provided search results. The compound is identified in chemical databases like PubChem with its structure, formula, and identifiers nih.govnih.gov. While related undecadiene derivatives, such as undecatrienes, have been studied in academic contexts, for instance, as pheromone components in marine algae researchgate.net, and other undecadienols appear in discussions of volatile organic compounds or predicted biological activities of plant metabolites mdpi.comnih.gov, direct academic research specifically detailing the contributions and knowledge gained from studying (2E,5E)-undeca-2,5-dien-1-ol itself is limited within these results. Its mention in patents may suggest potential industrial or commercial interest, but this falls outside the scope of academic contributions google.comgoogle.comgoogle.com. One source indicates it is not found in nature thegoodscentscompany.com.

Q & A

Basic Research Questions

Q. How can I formulate a focused and feasible research question for studying Ero6QR3jjl?

- Methodological Answer : Use frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) and PICO (Population, Intervention, Comparison, Outcome) to structure your question. For example:

- FINER : Ensure the question aligns with available resources (e.g., lab access for synthesizing this compound) and addresses gaps in existing literature (e.g., understudied catalytic properties).

- PICO : Define the compound’s role (Intervention), compare it with analogous compounds (Comparison), and specify measurable outcomes (e.g., reaction efficiency).

- Avoid overly broad questions like "What are the properties of this compound?"; instead, focus on testable hypotheses such as "How does this compound’s crystal structure influence its electrochemical stability in aqueous solutions?" .

Q. What experimental design principles are critical for studying this compound’s physicochemical properties?

- Methodological Answer :

- Control Variables : Isolate variables such as temperature, pH, and solvent polarity to assess their impact on this compound’s behavior.

- Replication : Conduct triplicate experiments to ensure reproducibility.

- Blinding : Use blinded data analysis to minimize bias in interpreting spectroscopic or chromatographic results.

- Example: To study thermal stability, use differential scanning calorimetry (DSC) with controlled heating rates and inert atmospheres to prevent oxidation artifacts .

Q. How do I conduct a rigorous literature review to contextualize this compound within existing research?

- Methodological Answer :

- Search Strategy : Use databases like PubMed, SciFinder, and Web of Science with keywords (e.g., "this compound synthesis," "this compound applications").

- Inclusion/Exclusion Criteria : Prioritize peer-reviewed articles from the past 10 years, excluding non-academic sources (e.g., patents, commercial websites).

- Gap Analysis : Create a table comparing this compound’s reported properties with analogous compounds to identify understudied areas (e.g., biodegradability, toxicity) .

Advanced Research Questions

Q. How should I address contradictory data in studies on this compound’s catalytic activity?

- Methodological Answer :

- Root-Cause Analysis : Replicate conflicting experiments under identical conditions (e.g., catalyst loading, substrate concentration).

- Statistical Evaluation : Apply ANOVA or t-tests to determine if discrepancies stem from methodological differences or inherent variability.

- Meta-Analysis : Aggregate data from multiple studies to identify trends (e.g., this compound’s performance in organic vs. aqueous media).

- Example: If Study A reports high catalytic efficiency in acidic conditions while Study B observes deactivation, verify pH calibration methods and assess surface oxidation via XPS .

Q. What advanced techniques are recommended for analyzing this compound’s interaction with biological systems?

- Methodological Answer :

- Multi-Omics Integration : Combine transcriptomic, proteomic, and metabolomic data to map this compound’s cellular effects.

- In Silico Modeling : Use molecular docking simulations (e.g., AutoDock Vina) to predict binding affinities with target proteins.

- Ethical Validation : Follow institutional review board (IRB) protocols for in vitro/in vivo studies, including cytotoxicity assays (e.g., MTT tests) .

Q. How can I design a robust data management plan for long-term this compound research?

- Methodological Answer :

- FAIR Principles : Ensure data is Findable (e.g., DOI assignment), Accessible (open repositories like Zenodo), Interoperable (standardized formats like .csv), and Reusable (detailed metadata).

- Version Control : Use platforms like GitHub or GitLab to track changes in computational models or synthetic protocols.

- Contingency Planning : Archive raw data (e.g., NMR spectra, XRD patterns) in multiple locations to prevent loss .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.